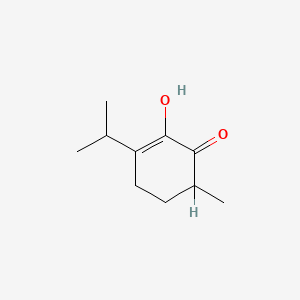

2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one

Description

Chemical Identity: 2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one (CAS 54783-36-7) is a cyclohexenone derivative with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol. It features a hydroxyl group at position 2, an isopropyl substituent at position 3, and a methyl group at position 6 on a cyclohexenone ring .

Properties

CAS No. |

54783-36-7 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

3-methyl-6-propan-2-ylcyclohexane-1,2-dione |

InChI |

InChI=1S/C10H16O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-8H,4-5H2,1-3H3 |

InChI Key |

DIDQHWMZIHCWQH-UHFFFAOYSA-N |

SMILES |

CC1CCC(=C(C1=O)O)C(C)C |

Canonical SMILES |

CC1CCC(C(=O)C1=O)C(C)C |

melting_point |

34.5°C |

Other CAS No. |

54783-36-7 |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation and Cyclization

The Claisen-Schmidt condensation between β-keto esters and aldehydes has been adapted to synthesize cyclohexenone derivatives. For 2-hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one, this method involves:

- Aldol Condensation : Reacting ethyl acetoacetate with isobutyraldehyde under basic conditions (e.g., NaOH) to form a β-diketone intermediate.

- Cyclization : Acid-catalyzed intramolecular cyclization (e.g., H2SO4) generates the cyclohexenone core.

- Hydroxylation : Selective oxidation at position 2 using m-CPBA (meta-chloroperbenzoic acid) introduces the hydroxyl group.

This route yields the racemic mixture with a reported overall yield of 45–50%. The lack of stereocontrol necessitates subsequent resolution steps for enantiopure products.

Robinson Annulation

The Robinson annulation, combining a ketone and an α,β-unsaturated carbonyl compound, offers a one-pot strategy:

- Michael Addition : Methyl vinyl ketone reacts with a preformed enolate of isopropyl methyl ketone.

- Cyclization : Base-mediated (e.g., KOtBu) intramolecular aldol condensation forms the bicyclic structure.

- Tautomerization : The enol intermediate tautomerizes to the thermodynamically stable cyclohexenone.

This method achieves moderate yields (30–40%) but requires precise temperature control to avoid side reactions.

Sigmatropic Rearrangement Strategies

Rearrangement

The Claisen rearrangement of allyl vinyl ethers provides stereoselective access to γ,δ-unsaturated ketones, which can be oxidized to cyclohexenones:

- Ether Synthesis : Allyl alcohol is condensed with ethyl isopropyl ketone using Hg(OAc)2 catalysis.

- Rearrangement : Heating the ether at 180°C induces a-sigmatropic shift, forming a γ,δ-unsaturated ketone.

- Oxidation : PCC (pyridinium chlorochromate) oxidizes the alkene to the enone, followed by hydroxylation via epoxidation and acid hydrolysis.

This method is advantageous for introducing the isopropyl group with minimal steric hindrance, yielding 55–60% of the target compound.

Carroll Rearrangement

The Carroll rearrangement of allyl β-keto esters under basic conditions generates γ-keto acids, which can be decarboxylated to cyclohexenones:

- Ester Formation : Allyl acetoacetate is prepared from acetoacetic acid and allyl bromide.

- Rearrangement : K2CO3-mediated rearrangement at 120°C produces γ-keto acid.

- Decarboxylation and Cyclization : Heating with PTSA (p-toluenesulfonic acid) yields the cyclohexenone skeleton.

This approach is limited by the need for high temperatures, leading to partial decomposition (yield: 35–40%).

Asymmetric Synthesis of the (R)-Enantiomer

Chiral Auxiliary-Mediated Synthesis

The (R)-enantiomer (CAS 60507-82-6) is synthesized using Evans’ oxazolidinone auxiliaries:

- Auxiliary Attachment : (R)-4-Benzyloxazolidin-2-one is coupled to a β-keto ester via imide formation.

- Alkylation : The enolate is alkylated with isopropyl iodide, establishing the stereocenter at C6.

- Cyclization and Cleavage : BF3·OEt2-promoted cyclization followed by auxiliary removal yields the (R)-configured product.

This method achieves >90% enantiomeric excess (ee) with a 50% overall yield.

Enzymatic Resolution

Racemic γ-diosphenol is resolved using lipase-mediated kinetic resolution:

- Esterification : The racemate is acetylated with vinyl acetate.

- Hydrolysis : Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer’s ester, leaving the (R)-ester intact.

- Separation : Chromatography isolates the (R)-enantiomer, which is deacetylated with K2CO3.

This process provides 99% ee but requires iterative cycles to improve yield (35–40%).

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate key steps:

- In situ Enone Formation : A mixture of isopropyl methyl ketone and formaldehyde is heated to 135°C under microwave conditions.

- Cyclocondensation : NaOH in tert-BuOH promotes cyclization within 30 minutes.

- Acid Workup : HCl precipitates the product, yielding 70% purity after filtration.

This method reduces reaction times from hours to minutes but necessitates post-synthetic purification.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form a cyclohexanol derivative.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-isopropyl-6-methylcyclohex-2-en-1-one or 2-isopropyl-6-methylcyclohex-2-en-1-carboxylic acid.

Reduction: Formation of 2-hydroxy-3-(isopropyl)-6-methylcyclohexanol.

Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

Diosphenol serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in synthetic organic chemistry. For instance, it can be oxidized to form ketones or carboxylic acids, or reduced to yield cyclohexanol derivatives.

Synthetic Routes

Common synthetic methods for diosphenol include:

- Reactions with Grignard Reagents : The compound can be synthesized by reacting 2-methylcyclohexanone with isopropylmagnesium bromide followed by oxidation.

- Catalytic Hydrogenation : Industrial production may involve catalytic hydrogenation of precursors followed by selective oxidation .

Medicinal Applications

Drug Development Potential

Diosphenol's unique chemical structure makes it a candidate for drug development. Its interactions with biological molecules through hydrogen bonding and hydrophobic interactions could influence its binding affinity to various targets.

Industrial Applications

Flavoring Agent

Historically, diosphenol has been used as a flavoring agent in food products. It is derived from buchu leaf oil, which imparts a minty aroma. Although its use in flavor compositions has declined, it remains relevant in specific applications within the food industry .

Production of Specialty Chemicals

In addition to its role in flavoring, diosphenol is utilized as an intermediate in the synthesis of specialty chemicals and fragrances. Its distinct properties make it suitable for producing various aromatic compounds used in consumer products .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The isopropyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexenone Derivatives

(a) (±)-3-(Isopropyl)-6-methylcyclohex-2-en-1-one (CAS 23733-68-8)

- Molecular Formula : C₁₀H₁₆O

- Key Differences: Lacks the hydroxyl group at position 2, leading to reduced polarity and higher hydrophobicity compared to the target compound. This absence significantly alters acidity (pKa ~16 for non-hydroxylated cyclohexenones) and reactivity in oxidation reactions .

(b) (6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-en-1-one

- Molecular Formula : C₁₀H₁₆O₂

- Key Differences: Shares the same functional groups but differs in stereochemistry at position 6 (R-configuration).

Naphthoquinone Derivatives

Lapachol derivatives (e.g., 2-hydroxy-3-(3-methyl-2-butenyl)-[1,4]-naphthoquinone, 2-hydroxy-3-(3-methyl-butyl)-[1,4]-naphthoquinone) share the hydroxyl and alkyl substituents but on a naphthoquinone backbone instead of cyclohexenone :

- Functional Impact: The aromatic naphthoquinone ring enhances electron delocalization, increasing stability under oxidative conditions. This contrasts with the cyclohexenone scaffold, which is more prone to ring-opening reactions.

- Biological Relevance: Naphthoquinones often exhibit stronger antimicrobial and anticancer activity due to redox-active quinone moieties, whereas cyclohexenones like the target compound are less studied for such applications .

Comparative Data Table

Research Findings and Implications

- Stereochemical Effects : The (6R)-enantiomer of the target compound has been synthesized and characterized, but its pharmacological profile remains understudied compared to racemic mixtures .

- Hydroxyl Group Influence: The presence of the hydroxyl group enhances hydrogen-bonding capacity, making the compound more soluble in polar solvents than its non-hydroxylated analog (CAS 23733-68-8) .

Biological Activity

2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one, also known as gamma-diosphenol, is a compound of interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C10H16O2. Its structural characteristics contribute to its reactivity and biological interactions.

Cytotoxic Effects

Cytotoxicity assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, studies on related cyclohexenones indicated that they could trigger caspase activation and lead to cell cycle arrest . While direct studies on this compound are sparse, its structural analogs suggest a potential for similar cytotoxic effects.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be drawn from related compounds:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, potentially through the mitochondrial pathway .

- Antioxidant Activity : Some studies suggest that cyclohexenones may possess antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell survival, although specific pathways remain to be identified.

Research Findings and Case Studies

A recent study highlighted the significance of phenolic compounds in modulating biological processes through their interaction with cellular signaling pathways . Although this study did not focus exclusively on this compound, it underscores the broader relevance of similar compounds in biological research.

Table: Summary of Biological Activities

Q & A

Q. What are the key molecular properties of 2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one, and how are they experimentally determined?

Methodological Answer: The compound’s molecular formula (C₁₀H₁₆O ) and molecular weight (152.23 g/mol ) are determined via high-resolution mass spectrometry (HRMS) and elemental analysis. Structural confirmation relies on spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituents (e.g., isopropyl, methyl, hydroxyl groups) and confirm cyclohexenone ring geometry.

- Infrared (IR) Spectroscopy: Detects carbonyl (C=O) and hydroxyl (O-H) stretching frequencies (~1700 cm⁻¹ and ~3200–3600 cm⁻¹, respectively).

- X-ray Crystallography: Resolves absolute configuration using programs like SHELXL for refinement .

Q. What synthetic routes are commonly employed for this compound, and what challenges arise during purification?

Methodological Answer: Synthesis often involves acid-catalyzed cyclization of substituted diketones or Friedel-Crafts acylation of cyclohexene derivatives. Key challenges include:

- Regioselectivity: Competing pathways may yield isomers; reaction conditions (e.g., Lewis acid catalysts like BF₃·Et₂O) are optimized to favor the desired product .

- Purification: Silica gel chromatography struggles with separating structurally similar byproducts (e.g., dienones). Reverse-phase HPLC or preparative TLC is recommended for isolating pure fractions .

Advanced Research Questions

Q. How can stereochemical ambiguities in this compound be resolved?

Methodological Answer:

- Chiral Chromatography: Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

- Vibrational Circular Dichroism (VCD): Assigns absolute configuration by correlating experimental and computed VCD spectra .

- Crystallographic Refinement: SHELXL refines X-ray data to resolve chiral centers, leveraging anomalous scattering effects .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) Simulations: Models solvent effects and transition states for reactions (e.g., hydroxyl group oxidation).

- Polarizability Analysis: Predicts sites prone to electrophilic attack using polarizability values derived from molecular volume and refraction indices .

Q. How do environmental conditions (pH, temperature) influence the compound’s stability and degradation pathways?

Methodological Answer:

- Accelerated Stability Studies: Expose the compound to varied pH (1–13) and temperatures (25–60°C). Monitor degradation via LC-MS.

- Mechanistic Insights: Acidic conditions may protonate the hydroxyl group, increasing susceptibility to oxidation. Alkaline conditions promote enolate formation, altering reactivity .

- Degradation Product Identification: Use MS/MS fragmentation patterns (e.g., loss of C₃H₆ or C₃H₉N groups) to trace pathways .

Q. What strategies address contradictory spectroscopic data in structural assignments?

Methodological Answer:

- Multi-Technique Validation: Cross-validate NMR, IR, and X-ray data. For example, inconsistent NOE effects in NMR may indicate dynamic equilibria (e.g., keto-enol tautomerism).

- Crystallographic Reanalysis: Reprocess diffraction data with SHELXL to check for overlooked symmetry elements or disorder .

- Isotopic Labeling: Introduce ¹³C or ²H labels to track ambiguous proton environments in NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.